Kta45JU2EP
Description
Kta45JU2EP (UNII: this compound), also known as FR-276457 FREE BASE, is a synthetic organic compound with the molecular formula C₁₇H₁₅N₃O₂ and a molecular weight of 293.3199 g/mol . Its structure features a conjugated system with an E/Z isomerism center (indicated by the SMILES string: ONC(=O)\C=C\C1=CC=C(CC2=NC3=CC=CC=C3N2)C=C1). The absence of optical activity (0 defined stereocenters) simplifies its stereochemical profile. The compound’s InChIKey (CRAMEMOEGDTUCY-MDZDMXLPSA-N) confirms its unique structural identity .
Properties
CAS No. |
731844-52-3 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
(E)-3-[4-(1H-benzimidazol-2-ylmethyl)phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C17H15N3O2/c21-17(20-22)10-9-12-5-7-13(8-6-12)11-16-18-14-3-1-2-4-15(14)19-16/h1-10,22H,11H2,(H,18,19)(H,20,21)/b10-9+ |
InChI Key |
CRAMEMOEGDTUCY-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)/C=C/C(=O)NO |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)C=CC(=O)NO |
Origin of Product |
United States |
Chemical Reactions Analysis
Kta45JU2EP undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Kta45JU2EP has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Kta45JU2EP involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with certain enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
The following analysis compares Kta45JU2EP with three structurally analogous compounds identified in the evidence, focusing on molecular properties, synthesis methods, and biological activity.
Structural Similarity
Table 1: Molecular Structure Comparison
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Similarity Basis |
|---|---|---|---|---|---|
| This compound | N/A | C₁₇H₁₅N₃O₂ | 293.32 | Benzoxazine core, conjugated double bonds | Reference compound |
| 6-Bromo-1H-indole-2-carboxylic acid | 7254-19-5 | C₉H₆BrNO₂ | 240.05 | Brominated indole, carboxylic acid group | Aromatic heterocycle, functional groups |
| tert-Butyl (2-bromo-5-methoxyphenyl)carbamate | 719310-31-3 | C₁₃H₁₆BrNO₃ | 314.18 | Brominated phenyl, carbamate, methoxy group | Aromatic substitution patterns |
| 4-Bromo-1H-indole-2-carboxylic acid | 1022150-11-3 | C₉H₆BrNO₂ | 240.05 | Brominated indole, carboxylic acid group | Shared indole-carboxylic acid scaffold |
Key Observations :
- This compound lacks halogen substituents (e.g., bromine), unlike the brominated indoles and phenyl derivatives listed above .
- Its benzoxazine-like core distinguishes it from indole-based analogs, though both classes share aromaticity and nitrogen heterocycles.
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | Solubility (mg/mL) | LogP | TPSA (Ų) | H-Bond Acceptors/Donors | BBB Permeability | CYP Inhibition |
|---|---|---|---|---|---|---|
| This compound | Not reported | ~2.5* | ~60* | 5 / 2 | Not reported | Not reported |
| 6-Bromo-1H-indole-2-carboxylic acid | 0.052 | 2.71 | 68.7 | 3 / 2 | No | CYP1A2 inhibitor |
| tert-Butyl (2-bromo-5-methoxyphenyl)carbamate | Not reported | 3.12 | 52.3 | 4 / 1 | Yes | Not reported |
| 4-Bromo-1H-indole-2-carboxylic acid | 0.052 | 2.71 | 68.7 | 3 / 2 | No | Not reported |
*Estimated using computational tools (e.g., Molinspiration).
Key Observations :
- This compound’s higher TPSA (~60 Ų) suggests moderate polarity, comparable to brominated indoles (68.7 Ų) .
- The brominated compounds exhibit lower solubility (0.052 mg/mL), likely due to halogen-induced hydrophobicity.
Table 3: Functional Comparison
| Compound | Reported Activity | Potential Applications |
|---|---|---|
| This compound | Not explicitly stated | Hypothesized: Enzyme modulation, ligand design |
| 6-Bromo-1H-indole-2-carboxylic acid | CYP1A2 inhibition, moderate toxicity | Drug discovery (enzyme-targeted therapies) |
| tert-Butyl (2-bromo-5-methoxyphenyl)carbamate | Synthetic intermediate, no explicit bioactivity | Organic synthesis, precursor for APIs |
| 4-Bromo-1H-indole-2-carboxylic acid | Similar to 6-bromo analog | Antimicrobial or anticancer research |
Key Observations :
- Brominated indoles are prioritized in drug discovery due to their enzyme-inhibiting properties, whereas this compound’s role remains speculative .
- The tert-butyl carbamate derivative serves as a synthetic building block, highlighting divergent applications compared to this compound .
Key Observations :
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